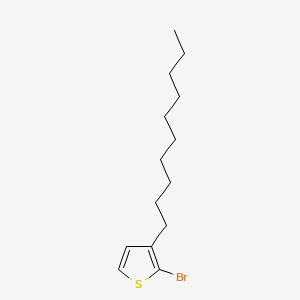

p-Nitrophenyl 2-(Furfurylsulfinyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

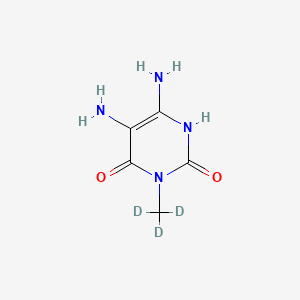

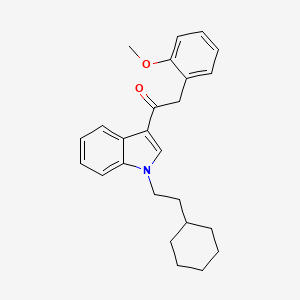

P-Nitrophenyl 2-(Furfurylsulfinyl)acetate is a furfurylsulfinyl derivative with gastroprotective activity . It is used in the preparation of histamine H2-receptor antagonist .

Molecular Structure Analysis

The molecular formula of p-Nitrophenyl 2-(Furfurylsulfinyl)acetate is C13H11NO6S . The molecular weight is 309.30 g/mol . The IUPAC name is (4-nitrophenyl) 2- (furan-2-ylmethylsulfinyl)acetate .Chemical Reactions Analysis

P-Nitrophenyl 2-(Furfurylsulfinyl)acetate is used in the preparation of histamine H2-receptor antagonist .Physical And Chemical Properties Analysis

The computed properties of p-Nitrophenyl 2-(Furfurylsulfinyl)acetate include a molecular weight of 309.30 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 6, Exact Mass of 309.03070824 g/mol, Monoisotopic Mass of 309.03070824 g/mol, and Topological Polar Surface Area of 122 Ų .Aplicaciones Científicas De Investigación

Chromogenic Substrate for Esterases : p-Nitrophenyl acetate, a compound structurally similar to p-nitrophenyl 2-(furfurylsulfinyl)acetate, has been studied as a substrate for detecting esterase activity. A study by Levine, Lavis, and Raines (2008) developed a stable chromogenic substrate for esterases, which could be useful in various assays (Levine, Lavis, & Raines, 2008).

Hydroxyl Protecting Group in Organic Synthesis : The utility of (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions, closely related to p-nitrophenyl acetate, was reported by Daragics and Fügedi (2010). This group can be selectively removed without affecting other common protecting groups, showing its potential in organic synthesis (Daragics & Fügedi, 2010).

Solvent Effect on Reaction Pathways : Xie et al. (2005) investigated the alkaline hydrolysis of p-nitrophenyl acetate, demonstrating the crucial role of solvent in shaping the transition state and reaction pathway. This study contributes to the understanding of chemical reactions involving similar compounds (Xie, Zhou, Xu, & Guo, 2005).

Esterase Activity and Anion Inhibition Studies : Research by Thorslund and Lindskog (1967) on bovine carbonic anhydrase provided insights into the hydrolysis of nitrophenyl esters (including p-nitrophenyl acetate) and the effect of metal ions on this process. This study is relevant for understanding the biochemical interactions of similar compounds (Thorslund & Lindskog, 1967).

Propiedades

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-2-(4-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c15-13(16)12(21(19)8-11-2-1-7-20-11)9-3-5-10(6-4-9)14(17)18/h1-7,12H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKPBQVNNBANEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721397 |

Source

|

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123855-55-0 |

Source

|

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the spatial arrangement of the aromatic rings in 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate?

A1: The two aromatic rings within the molecule of 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate are not coplanar. They are twisted relative to each other, forming a dihedral angle of 48.8 degrees []. This non-planar arrangement could have implications for the molecule's interactions with other molecules and its overall chemical behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)